N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a quinoline derivative, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the carbazole and quinoline intermediates, followed by their coupling. One common method involves the use of an asymmetric reductive amination process, which is directed by chiral (phenyl)ethylamines . This method ensures high selectivity and yield, making it suitable for both laboratory and industrial scales.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of a functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of carbazole-quinoline hybrids with diverse properties .
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit photosystem II in plants, leading to its potential use as a herbicide. In biological systems, it may interfere with viral replication or cancer cell proliferation by targeting key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N-(2-phenoxyethyl)amine
- Urea, N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of a carbazole and quinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20ClN3O2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-27-20-8-3-2-5-14(20)17(12-21(27)28)23(29)26-19-7-4-6-15-16-11-13(24)9-10-18(16)25-22(15)19/h2-3,5,8-12,19,25H,4,6-7H2,1H3,(H,26,29) |
InChI Key |
MDFIOTHHPSNJIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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